REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]=[N+:9]=[N-:10])=[CH:4][CH:3]=1.[C:11]([CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])#[N:12]>C(O)C>[NH2:12][C:11]1[N:8]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)[N:9]=[N:10][C:13]=1[C:14]([O:16][CH2:17][CH3:18])=[O:15]
|
Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
7.48 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)N=[N+]=[N-]
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Name
|
|
Quantity
|
5.5 g
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Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
|
NC1=C(N=NN1C1=CC=C(C=C1)Cl)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.057 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 77.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |